molecular formula C19H20FN3O2 B2448080 1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922992-39-0

1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B2448080
CAS RN: 922992-39-0
M. Wt: 341.386
InChI Key: GHSCTVGIXHAEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as Indoline-5-carboxamide and has been synthesized using various methods.

Scientific Research Applications

Antidepressant Potential

Research has identified compounds structurally related to 1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, highlighting their potential as antidepressants. These compounds have been designed to inhibit serotonin (5-HT) reuptake while also antagonizing 5-HT(1B/1D) receptors, potentially leading to enhanced serotonergic neurotransmission. This dual pharmacological profile suggests a promising avenue for more efficient depression treatments (Matzen et al., 2000).

Molecular Structure and Spectroscopy

Another avenue of research involves the detailed analysis of molecular structures similar to the compound , through techniques like FT-IR, HOMO-LUMO, and MEP analysis. These studies aim to understand the electronic properties and potential for applications in fields like nonlinear optical (NLO) materials. Such compounds have shown promise due to their high hyperpolarizability and interesting anion recognition properties, making them suitable for further exploration in materials science (Sheena Mary et al., 2014).

Crystal Structure Analysis

The crystal structure analysis of compounds related to 1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, such as herbicides and pharmaceuticals, provides insights into their molecular configurations, interactions, and potential functionalities in various applications. Studies have detailed the dihedral angles, hydrogen bonding, and other structural aspects crucial for their biological activity and interaction mechanisms (Kang et al., 2015).

Hydrogel Formation and Rheology

Research into the rheology and morphology of hydrogels formed by related compounds has revealed the influence of anions on their physical properties. This work suggests potential applications in drug delivery systems and biomaterials, where the tunability of gel properties could be highly advantageous (Lloyd & Steed, 2011).

Anticancer and Enzyme Inhibition

Compounds structurally akin to 1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea have been synthesized and tested for their anticancer properties and enzyme inhibition capabilities. Such studies are foundational for the development of new therapeutics targeting specific cancers or metabolic pathways (Mustafa et al., 2014).

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13-7-8-14(11-16(13)20)21-19(24)22-17-12-23(9-10-25-2)18-6-4-3-5-15(17)18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSCTVGIXHAEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluoro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.